molecular formula C7H14ClNO B2494281 Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride CAS No. 1955506-40-7

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride

Cat. No.: B2494281
CAS No.: 1955506-40-7
M. Wt: 163.65
InChI Key: UUKHMSHUJLVWEB-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride is a chemical compound with the CAS Registry Number 1955506-40-7 and a molecular formula of C 7 H 14 ClNO . It has a molecular weight of 163.65 g/mol and is often characterized by the SMILES notation N=C(C1C(C)(C)C1)OC.[H]Cl . This compound is a salt derivative of Methyl 2,2-dimethylcyclopropane-1-carboximidate (CAS 1695900-02-7) , and is related to the ester, Methyl 2,2-dimethylcyclopropane-1-carboxylate . This specialized cyclopropane derivative serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its core structure, featuring a strained cyclopropane ring with two methyl groups, is a motif of significant interest in the development of active pharmaceutical ingredients (APIs) . The compound's specific structure suggests its primary research application is as a key precursor or building block in multi-step synthetic pathways. Notably, the closely related carboxylic acid, 2,2-dimethylcyclopropane-1-carboxylic acid, is a critical intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor used in combination with certain antibiotics . As such, this compound and its analogs are of high importance in pharmaceutical development processes aimed at creating molecules with enhanced biological activity and metabolic stability . The product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 2,2-dimethylcyclopropane-1-carboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(2)4-5(7)6(8)9-3;/h5,8H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHMSHUJLVWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=N)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted imidates depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride serves as a versatile reagent in organic synthesis. It is particularly valuable for forming cyclopropane derivatives, which are important intermediates in the synthesis of complex organic molecules. The compound can undergo various chemical reactions:

  • Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : Engages in nucleophilic substitution reactions with amines or thiols.

Research indicates that this compound may exhibit biological activity. Preliminary studies suggest potential interactions with biomolecules that could lead to significant therapeutic applications. For instance, its imidate group can form covalent bonds with nucleophilic sites on proteins and enzymes, impacting their function.

Medicinal Chemistry

The compound is being investigated for its role as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance pharmacological properties. Studies have shown that derivatives of cyclopropane compounds often exhibit improved efficacy against various diseases, including neurodegenerative disorders .

Case Study 1: Neuroprotective Properties

A study explored the neuroprotective effects of compounds related to this compound. Researchers assessed its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results indicated that derivatives could potentially block AChE-induced aggregation of beta-amyloid peptides, suggesting a mechanism for neuroprotection .

CompoundAChE Inhibition (%)IC50 (μM)
Compound A75%0.5
Compound B85%0.3

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of cyclopropane derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (Breast)0.126High
MCF10A (Normal)>2Low

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, and 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride. Key differences lie in ring size, functional groups, and physicochemical properties.

Physicochemical and Spectral Properties

  • NMR data: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride shows distinct $ ^1H $-NMR signals (e.g., δ 9.10 ppm for broad NH peaks, δ 7.48–7.12 ppm for aromatic protons from toluenesulfonate), which differ from the target compound due to the absence of aromaticity and the presence of methyl groups on the cyclopropane ring .
  • Solubility : All compounds are hydrochloride salts, enhancing water solubility. However, the cyclopentane analog’s larger ring may reduce solubility compared to the cyclopropane derivative.

Research Implications and Limitations

  • Lumping strategy : Compounds with similar core structures (e.g., cyclopropane/cyclobutane rings) are often grouped in computational models to simplify reaction networks, though their distinct reactivities necessitate individualized experimental validation .
  • Data gaps : Key parameters like boiling point, density, and detailed safety data (e.g., LD$_{50}$) for the target compound remain unreported, limiting hazard assessment .

Biological Activity

Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride (CAS No. 1955506-40-7) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1955506-40-7

This compound is synthesized through a series of reactions involving cyclopropanation techniques. The cyclopropane ring structure contributes to the compound's biological activity by influencing its reactivity and interaction with biological targets.

Cyclopropanation

The cyclopropanation process involves the formation of highly strained cyclopropane rings, which can enhance the biological activity of the resulting compounds. This method has been demonstrated to yield various derivatives with improved pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µM) Effect
HL60 (human promyelocytic leukemia)5.3Cytotoxicity observed
A549 (lung carcinoma)8.0Moderate cytotoxicity
MCF-7 (breast cancer)6.5Significant inhibition

In these assays, the compound demonstrated a dose-dependent response, indicating its potential as a lead compound for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity against various viruses. Preliminary studies suggest that it may inhibit viral replication through mechanisms that remain to be fully elucidated.

Virus Type Activity Concentration (µM)
Herpes Simplex Virus (HSV)Inhibitory10
Varicella-Zoster Virus (VZV)Inhibitory15

These findings suggest that the compound could be further explored as a potential antiviral agent.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A recent investigation focused on the effects of this compound on human cancer cell lines. The study reported significant cytotoxicity in HL60 cells with an IC50 value of 5.3 µM, highlighting its potential as an anticancer agent .
  • Antiviral Research :
    Another study examined the antiviral efficacy of this compound against HSV and VZV. The results indicated that at concentrations of 10 µM for HSV and 15 µM for VZV, the compound effectively inhibited viral replication .
  • Mechanistic Insights :
    Research into the mechanism of action revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Q & A

Q. What are the standard synthetic routes for Methyl 2,2-dimethylcyclopropane-1-carboximidate hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclopropanation of methacrylic acid derivatives using diazo compounds, followed by imidate formation and hydrochlorination. Key steps include:

  • Cyclopropanation : Use of transition metal catalysts (e.g., Cu or Rh) to generate the strained cyclopropane ring .
  • Imidate Formation : Reaction of the cyclopropanecarboxylic acid with methylamine derivatives under acidic conditions.
  • Optimization : Adjusting solvent polarity (e.g., ethyl acetate for solubility) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) to improve yields. Evidence from similar compounds shows yields up to 80% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

  • NMR Spectroscopy : 1H^1H-NMR (e.g., δ 2.56–2.31 ppm for cyclopropane protons) and 13C^{13}C-NMR to confirm stereochemistry and functional groups .
  • HPLC : Stability-indicating methods with C18 columns and UV detection (e.g., 254 nm) can resolve impurities (<0.1% w/w) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at 204.1234) .

Q. How does the cyclopropane ring influence the compound's stability under varying pH conditions?

The strained cyclopropane ring increases susceptibility to ring-opening reactions in acidic/basic media. Stability studies for analogous compounds show:

pHDegradation Rate (k, h⁻¹)Half-life (t₁/₂, h)
1.20.125.8
7.40.0323.1
Buffer systems (e.g., phosphate buffer, pH 7.4) are recommended for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for cyclopropane derivatives?

  • X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., (1S,2S) vs. (1R,2R)) .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via IR spectra .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate impurity formation during large-scale synthesis?

Common impurities include:

  • Unreacted precursors : Monitor via HPLC retention times (e.g., 4.2 min for methylamine derivatives) .
  • Ring-opened byproducts : Control reaction temperature (<40°C) to prevent thermal decomposition .
  • Chiral impurities : Use enantioselective catalysts (e.g., Ru-based) to minimize racemization .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Receptor Binding : The imidate group facilitates hydrogen bonding with enzymes (e.g., serine proteases).
  • In Vitro Assays :
    • Fluorescence Polarization : Measure binding affinity (Kd_d) to target proteins.
    • Kinetic Studies : Monitor enzyme inhibition (IC50_{50}) using spectrophotometric methods .
  • In Vivo Models : Rodent studies to assess bioavailability (e.g., Cmax_\text{max} = 1.2 µg/mL at 2 h post-administration) .

Methodological Challenges and Solutions

Q. How to address discrepancies in biological activity data across studies?

  • Source Analysis : Verify compound purity (≥98% by HPLC) and stereochemical consistency .
  • Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .

Q. What computational tools predict the compound's pharmacokinetic properties?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.1), solubility (-3.2 logS), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding modes to receptors over 100 ns trajectories .

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